molecular formula C14H24N2O3 B12248930 (S)-tert-Butyl 3-(cyclopropanecarboxamido)piperidine-1-carboxylate

(S)-tert-Butyl 3-(cyclopropanecarboxamido)piperidine-1-carboxylate

Cat. No.: B12248930
M. Wt: 268.35 g/mol
InChI Key: DJLFKWRLNWWOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is known for its unique structure, which includes a piperidine ring, a cyclopropane group, and a tert-butyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has shown promise in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyclopropaneamidopiperidine-1-carboxylate typically involves the reaction of 3-cyclopropaneamidopiperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-cyclopropaneamidopiperidine-1-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound is studied for its potential as a building block in the development of new drugs. Its ability to interact with biological targets makes it a valuable tool in the design of bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs for neurological disorders. Its structural features allow it to cross the blood-brain barrier, making it a potential candidate for central nervous system drugs.

Industry: In the pharmaceutical industry, tert-butyl 3-cyclopropaneamidopiperidine-1-carboxylate is used in the large-scale synthesis of active pharmaceutical ingredients. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropaneamidopiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The cyclopropane and piperidine groups play a crucial role in its binding affinity and selectivity, allowing it to exert its effects through specific pathways.

Comparison with Similar Compounds

  • tert-Butyl 3-oxopiperidine-1-carboxylate
  • tert-Butyl 3-aminopiperidine-1-carboxylate
  • tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Comparison:

  • tert-Butyl 3-oxopiperidine-1-carboxylate: This compound lacks the cyclopropane group, which may result in different reactivity and biological activity.
  • tert-Butyl 3-aminopiperidine-1-carboxylate: The presence of an amino group instead of the cyclopropane group can lead to different pharmacological properties and applications.
  • tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: The inclusion of a thiophene and oxadiazole moiety introduces additional heteroatoms and aromaticity, potentially altering its chemical and biological behavior.

Conclusion

tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules, the development of new drugs, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in these areas.

Properties

IUPAC Name

tert-butyl 3-(cyclopropanecarbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-4-5-11(9-16)15-12(17)10-6-7-10/h10-11H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLFKWRLNWWOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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